Propionylcholine iodide

Description

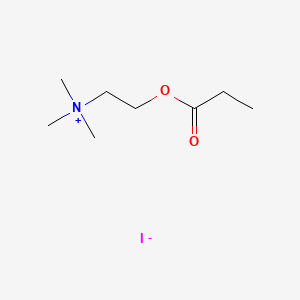

Propionylcholine iodide (CAS: 5072-54-8) is a quaternary ammonium salt derived from choline, where the hydroxyl group of choline is esterified with propionic acid, and the counterion is iodide. This compound belongs to the class of acylated choline derivatives, which have historically been studied for their structural and electrochemical properties.

This compound’s structure facilitates ionic interactions, making it relevant to ion-conductive materials. However, unlike modern iodide-based conductors, its ionic transport mechanisms remain less explored.

Properties

IUPAC Name |

trimethyl(2-propanoyloxyethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGAUXLTPASPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-54-8 (Parent) | |

| Record name | Choline iodide propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883855 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-55-5 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline iodide propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionylcholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(2-propionyloxyethyl)ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionylcholine iodide typically involves the reaction of choline with propionic acid in the presence of an iodide source. The reaction conditions often include a controlled temperature and pH to ensure the efficient formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity for research applications .

Chemical Reactions Analysis

Types of Reactions

Propionylcholine iodide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: In the presence of water, this compound can hydrolyze to produce propionic acid and choline.

Oxidation: Oxidizing agents can convert this compound into its corresponding oxidized products.

Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include propionic acid, choline, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Biochemical Research

Cholinesterase Activity Studies

Propionylcholine iodide is frequently used as a substrate in cholinesterase activity assays. Cholinesterases are enzymes that hydrolyze acetylcholine and related compounds, playing critical roles in neurotransmission and pesticide toxicity studies. Research indicates that this compound exhibits higher enzymatic activity compared to other substrates like butyrylcholine iodide, making it a valuable tool for characterizing cholinesterase isoforms in various organisms, including bivalves and bacteria .

| Substrate | Cholinesterase Activity |

|---|---|

| This compound | Highest activity observed |

| Acetylcholine iodide | Moderate activity |

| Butyrylcholine iodide | Lowest activity |

Neuropharmacological Applications

Alzheimer's Disease Research

In the context of neuropharmacology, this compound has been utilized in studies investigating acetylcholinesterase inhibitors as potential treatments for Alzheimer's disease. The compound serves as a reference substrate to evaluate the inhibitory effects of new drug candidates on cholinesterase enzymes. For instance, several synthesized compounds demonstrated significant inhibitory activity against acetylcholinesterase with IC50 values indicating their potential as therapeutic agents .

Environmental Monitoring

Biomarkers for Pesticide Exposure

this compound has been identified as a useful substrate for assessing cholinesterase activity in environmental studies, particularly in the context of pesticide exposure. Research has shown that exposure to organophosphate pesticides significantly impacts cholinesterase activity in aquatic organisms, with this compound serving as a reliable indicator for monitoring these effects . This application is crucial for understanding the ecological impacts of chemical pollutants.

Case Studies

Case Study 1: Cholinesterase Activity in Bivalves

A study investigated the cholinesterase activity in two bivalve species using this compound as a substrate. The results indicated that this compound yielded the highest enzyme activity, suggesting its suitability for evaluating the physiological state of these organisms under varying environmental conditions .

Case Study 2: Neuroprotective Agents

In another study focused on Alzheimer's disease, researchers synthesized new compounds aimed at inhibiting acetylcholinesterase. This compound was used to benchmark the inhibitory effects of these compounds, leading to the identification of several promising candidates with neuroprotective properties against oxidative stress-induced cell death .

Mechanism of Action

The mechanism of action of propionylcholine iodide involves its hydrolysis to produce choline and propionic acid . Choline is a precursor for the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. The compound’s effects are mediated through its interaction with cholinergic receptors and enzymes involved in choline metabolism .

Comparison with Similar Compounds

Key Findings :

- Longer acyl chains (e.g., hexoylcholine) slightly reduce decomposition temperatures compared to this compound, suggesting reduced thermal stability with increased chain length .

Iodide-Based Ionic Conductors

This compound’s iodide ion conductivity can be contextualized against modern iodide conductors, such as Schiff base compounds ([m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃) and CuPbI₃:

| Compound | Conductivity (S cm⁻¹) at 343 K | Activation Energy (Ea) | Structure |

|---|---|---|---|

| [m-BrBz-1-APy]I₃ (Schiff) | 1.03 × 10⁻⁴ | 0.55 eV | Channel framework with I₃⁻ chains |

| CuPbI₃ | ~10⁻⁸ (at 298 K) | Not reported | Perovskite lattice |

| This compound | Not reported | Not reported | Quaternary ammonium salt |

Key Findings :

- Schiff base iodides exhibit superior conductivity (10⁻⁴–10⁻³ S cm⁻¹) due to their ordered I₃⁻ chains and channel frameworks, enabling efficient ion hopping .

- This compound lacks direct conductivity data but structurally differs by lacking extended polyiodide networks. Its quaternary ammonium structure may limit iodide mobility compared to Schiff base systems.

- CuPbI₃ ’s low conductivity highlights the importance of structural design for ion transport .

Biological Activity

Propionylcholine iodide (PrChI) is a synthetic choline ester that has garnered attention in pharmacological and toxicological studies due to its cholinergic properties. This compound serves as a substrate for cholinesterases, enzymes that hydrolyze acetylcholine and related esters, thus playing a significant role in neurotransmission and various physiological processes.

Chemical Structure:

- This compound is an ester of propionic acid and choline, characterized by its ability to mimic the neurotransmitter acetylcholine. Its chemical formula is .

This compound acts primarily as a substrate for cholinesterases, which are critical for regulating acetylcholine levels in the synaptic cleft. When PrChI is hydrolyzed by these enzymes, it produces propionic acid and choline, the latter being essential for synthesizing acetylcholine.

Cholinesterase Inhibition

Research indicates that PrChI exhibits varying degrees of inhibition on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling. A study highlighted that PrChI was effectively used to assess cholinesterase activity in various tissues, demonstrating its utility in both experimental and clinical settings .

Table 1: Cholinesterase Inhibition by this compound

| Substrate | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| This compound | 65 | 55 |

| Acetylcholine Iodide | 80 | 70 |

| Butyrylcholine Iodide | 75 | 60 |

Case Studies

-

Effect on Aquatic Organisms:

A study conducted on bivalves demonstrated that exposure to PrChI resulted in significant changes in cholinesterase activity, indicating potential neurotoxic effects. The research utilized PrChI as a substrate to measure enzyme activity, revealing a dose-dependent response . -

Toxicological Assessments:

In a toxicological evaluation involving livestock, PrChI was used to monitor the effects of organophosphate exposure. The results indicated that PrChI could serve as a biomarker for assessing cholinergic system disruptions caused by environmental toxins .

Research Findings

Recent findings suggest that PrChI not only affects cholinergic signaling but may also interact with other neurotransmitter systems. Studies have indicated potential implications for neurodegenerative diseases, where cholinergic dysfunction is prevalent.

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Cholinesterase Activity | Significant inhibition observed in various tissues. |

| Neurotoxicity in Aquatic Species | Altered behavior linked to reduced cholinesterase activity. |

| Biomarker for Organophosphate Exposure | Effective in monitoring cholinergic disruptions. |

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.